REACTION_SMILES
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[C:24](=[O:25])([O-:26])[O-:27].[CH3:30][N:31]([CH3:32])[C:33](=[O:34])[CH3:35].[F:14][c:15]1[cH:16][cH:17][c:18]([N+:21](=[O:22])[O-:23])[cH:19][cH:20]1.[K+:28].[K+:29].[N:1]1([c:7]2[cH:8][cH:9][c:10]([OH:13])[cH:11][cH:12]2)[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[OH2:36]>>[N:1]1([c:7]2[cH:8][cH:9][c:10]([OH:13])[cH:11][cH:12]2)[CH2:2][CH2:3][N:4]([c:15]2[cH:16][cH:17][c:18]([N+:21](=[O:22])[O-:23])[cH:19][cH:20]2)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Oc1ccc(N2CCNCC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccc(N2CCN(c3ccc(O)cc3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |